1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol
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Overview
Description
1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol is a complex organic compound known for its unique chromogenic properties. This compound exhibits photochromism, piezochromism, and acidichromism, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . The reaction conditions often include the use of solvents like methanol and UV irradiation to induce the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol undergoes several types of reactions, including:
Photochromism: Reversible switching between two isomers of different colors under light irradiation.
Piezochromism: Color change induced by mechanical force.
Acidichromism: Color change upon contact with an acidic environment.
Common Reagents and Conditions
UV Irradiation: Used to induce photochromism.
Mechanical Force: Applied using a hydraulic press or manual crushing to induce piezochromism.
Acidic Environment: Proton transfer from an acidic solid matrix like alpha zirconium phosphate.
Major Products Formed
The major products formed from these reactions include different isomers and protonated forms of the compound, which exhibit distinct colors and properties .
Scientific Research Applications
1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol has several scientific research applications:
Photochromic Materials: Used in the development of photochromic lenses and optical memory devices.
Sensors: Employed in sensors that detect mechanical force or changes in pH.
Drug Delivery:
Artificial Muscles: Investigated for use in artificial muscles and soft actuators.
Mechanism of Action
The mechanism of action for 1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol involves:
Photochromism: UV light induces a reversible isomerization between two forms, leading to a color change.
Piezochromism: Mechanical force causes a structural change in the compound, resulting in a color change.
Acidichromism: Proton transfer from an acidic environment induces a color change through protonation and ring-opening reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylspiro(indoline-2,3′-[3H]naphtho[2,1-b][1,4]oxazine): Exhibits similar photochromic and piezochromic properties.
1′,3′,3′-Trimethylspiro[chromene-2,2′-indoline] Derivatives: Known for their photochromic behaviors and used in similar applications.
Uniqueness
1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol is unique due to its combination of photochromism, piezochromism, and acidichromism, making it versatile for various scientific and industrial applications .
Properties
CAS No. |
160346-27-0 |
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Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-benzo[e][1,3]benzoxazol-2-yl-1,3,3-trimethylindol-2-ol |
InChI |
InChI=1S/C22H20N2O2/c1-21(2)16-10-6-7-11-17(16)24(3)22(21,25)20-23-19-15-9-5-4-8-14(15)12-13-18(19)26-20/h4-13,25H,1-3H3 |
InChI Key |
SXADRPYWBCTWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1(C3=NC4=C(O3)C=CC5=CC=CC=C54)O)C)C |
Origin of Product |
United States |
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